molecular formula C21H13NS B12601681 4-[(Acridin-9-yl)ethynyl]benzene-1-thiol CAS No. 646501-12-4

4-[(Acridin-9-yl)ethynyl]benzene-1-thiol

Cat. No.: B12601681
CAS No.: 646501-12-4
M. Wt: 311.4 g/mol
InChI Key: BJFQZTSAWZJULB-UHFFFAOYSA-N
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Description

4-[(Acridin-9-yl)ethynyl]benzene-1-thiol is a chemical compound that features an acridine moiety linked to a benzene ring via an ethynyl bridge, with a thiol group attached to the benzene ring. Acridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, material science, and photophysics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Acridin-9-yl)ethynyl]benzene-1-thiol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(Acridin-9-yl)ethynyl]benzene-1-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified acridine derivatives.

    Substitution: Functionalized benzene derivatives.

Properties

CAS No.

646501-12-4

Molecular Formula

C21H13NS

Molecular Weight

311.4 g/mol

IUPAC Name

4-(2-acridin-9-ylethynyl)benzenethiol

InChI

InChI=1S/C21H13NS/c23-16-12-9-15(10-13-16)11-14-17-18-5-1-3-7-20(18)22-21-8-4-2-6-19(17)21/h1-10,12-13,23H

InChI Key

BJFQZTSAWZJULB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C#CC4=CC=C(C=C4)S

Origin of Product

United States

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